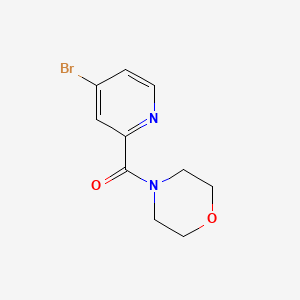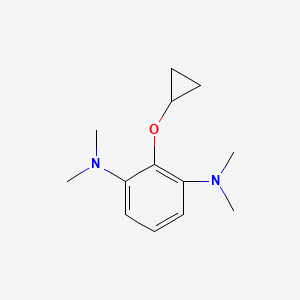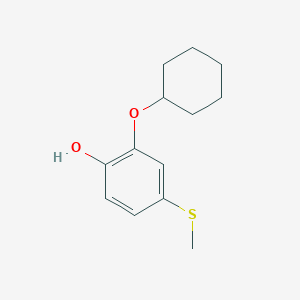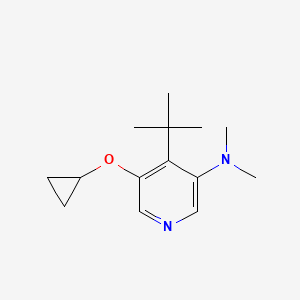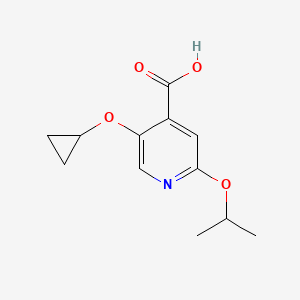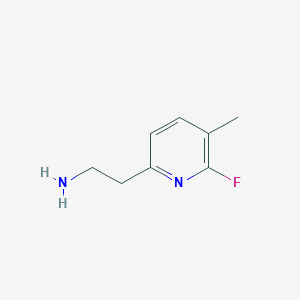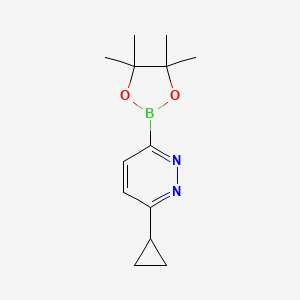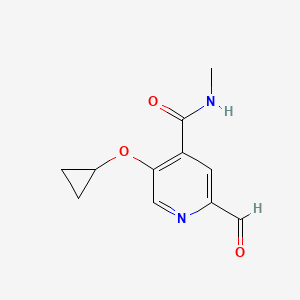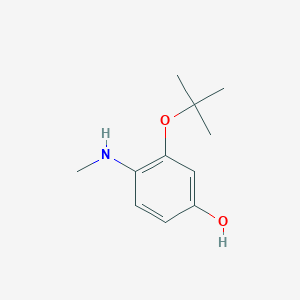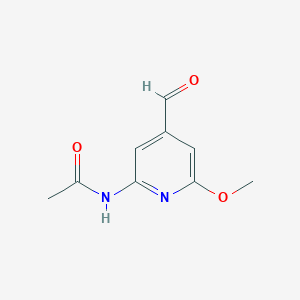
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a hydroxybenzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the cyclopropylation of a suitable benzonitrile precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used to substitute the hydroxy group.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-4-benzonitrile ketone.
Reduction: Formation of cyclopropylmethyl-4-hydroxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
Cyclopropylmethylbenzene: Lacks the hydroxy and nitrile groups, making it less reactive.
4-Hydroxybenzonitrile: Lacks the cyclopropylmethyl group, affecting its biological activity.
Cyclopropylmethyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different reactivity
Uniqueness
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile is unique due to the presence of both the cyclopropylmethyl and hydroxybenzonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2 |
InChIキー |
KUKNUSBDIVCMAG-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=C(C=CC(=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





